molecular formula C12H12N2O3 B12884808 Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate CAS No. 33123-89-6

Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate

Cat. No.: B12884808
CAS No.: 33123-89-6
M. Wt: 232.23 g/mol
InChI Key: NGEWGOKVRDQEHI-UHFFFAOYSA-N
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Description

Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-methyl-1,3-oxazole-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exhibit anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole ring.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

33123-89-6

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

benzyl N-(5-methyl-1,3-oxazol-2-yl)carbamate

InChI

InChI=1S/C12H12N2O3/c1-9-7-13-11(17-9)14-12(15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15)

InChI Key

NGEWGOKVRDQEHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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